molecular formula C18H20O6 B2843422 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one CAS No. 10548-77-3

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one

Cat. No. B2843422
CAS RN: 10548-77-3
M. Wt: 332.352
InChI Key: LILXBGDHLUCSNI-UHFFFAOYSA-N
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Description

This compound is a potential bioactive compound . It is synthesized through the Michael addition of N-heterocycles to chalcones . The compound is of interest due to its stability and ability to bind “privileged structures” through hydrogen-bonding .


Synthesis Analysis

The synthesis of this compound involves the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . The preparation of the compound involves the mixing of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a catalytic amount of sodium hydroxide . The product is then recrystallized with ethanol, yielding a yellowish solid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .

Scientific Research Applications

Lignin Model Studies

  • Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis: Research on a lignin model compound related to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one indicated different reaction modes depending on the type of acid used. This compound's behavior under various acidolysis conditions provides insights into the lignin degradation process, crucial for understanding and improving industrial applications like paper production and biomass conversion (Imai, Yokoyama, & Matsumoto, 2011).

Chemical Synthesis

  • Selective Reduction in Synthesis: The selective reduction of this compound was studied for stereoselective synthesis, highlighting the compound's role in organic synthesis and its potential for creating specific stereoisomers (Collier, Fisher, & Schulz, 1997).

Pyrolysis Studies

  • Pyrolytic Reactivity in Lignin Model Compounds: Studies on pyrolytic reactivity of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, provide valuable data for understanding the thermal degradation behavior of lignin. This research is crucial for the development of biofuel production processes (Watanabe, Kawamoto, & Saka, 2009).

Biological Degradation

  • Bacterial Degradation of Lignin Model Compounds: The compound serves as a substrate for bacterial species like Pseudomonas acidovorans, which can degrade it. Understanding this process is essential for developing biological methods for lignin degradation and recycling (Vicuña, González, Mozuch, & Kirk, 1987).

Photochemistry

  • Photochemical Reactions of Lignin-related Compounds: Investigations into the photochemical behavior of compounds similar to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one help in understanding the mechanisms of color changes in lignin upon exposure to light, which is significant for the paper industry and material sciences (Weir, Arct, Ceccarelli, & Puumala, 1996).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXBGDHLUCSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one

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